5-(4,4-Difluoro-piperidin-1-yl)-pentylamine is a chemical compound characterized by its unique structure that includes a piperidine ring substituted with two fluorine atoms and a pentylamine group. This compound is of interest in medicinal chemistry due to its potential applications in drug development, particularly in the context of neuropharmacology and other therapeutic areas.
The compound can be synthesized through various chemical methods, including hydrogenation and functionalization of piperidine derivatives. It is often derived from precursors such as 4,4-difluoropiperidine, which is commercially available and serves as a key starting material for further modifications.
5-(4,4-Difluoro-piperidin-1-yl)-pentylamine belongs to the class of piperidine derivatives, which are cyclic compounds containing a six-membered ring with one nitrogen atom. Its specific classification can be further refined based on its functional groups and fluorinated characteristics.
The synthesis of 5-(4,4-Difluoro-piperidin-1-yl)-pentylamine typically involves multi-step reactions. One effective method includes the hydrogenation of substituted pyridines to yield piperidine derivatives. Recent advances have demonstrated that one-pot reactions combining Suzuki–Miyaura coupling and subsequent hydrogenation can efficiently produce such compounds under mild conditions .
The hydrogenation process often employs catalysts such as ruthenium(II) complexes or rhodium(I) with ferrocene ligands. These catalysts facilitate the conversion of starting materials into desired piperidine structures while minimizing by-products . The optimization of reaction conditions, including temperature and pressure, is crucial for maximizing yield and purity.
The molecular structure of 5-(4,4-Difluoro-piperidin-1-yl)-pentylamine features a piperidine ring with two fluorine atoms at the 4-position and a pentylamine chain attached to the nitrogen atom of the piperidine. The structural formula can be represented as follows:
5-(4,4-Difluoro-piperidin-1-yl)-pentylamine can participate in various chemical reactions typical for amines and piperidine derivatives. Key reactions include:
These reactions are essential for modifying the compound's properties for specific applications in drug development.
The reactivity of the primary amine group allows it to undergo nucleophilic substitutions effectively. Reaction conditions such as temperature, solvent choice, and catalyst presence significantly influence the outcomes of these transformations .
The mechanism of action for compounds like 5-(4,4-Difluoro-piperidin-1-yl)-pentylamine often involves interactions with neurotransmitter systems in the brain. Specifically, derivatives of piperidine are known to modulate neurotransmitter receptors, including dopamine and serotonin receptors, which play critical roles in mood regulation and cognitive functions.
Research indicates that modifications on the piperidine ring can enhance receptor affinity and selectivity, thereby influencing pharmacological profiles .
Relevant data indicate that fluorinated compounds often exhibit unique pharmacokinetic properties due to their altered interactions with biological membranes .
5-(4,4-Difluoro-piperidin-1-yl)-pentylamine has potential applications in several scientific fields:
Research continues to explore its efficacy and safety profiles in various therapeutic contexts, reflecting its importance in ongoing drug discovery efforts .
The 4,4-difluoropiperidine moiety in 5-(4,4-Difluoro-piperidin-1-yl)-pentylamine (CAS 1416351-88-6, C₁₀H₂₀F₂N₂) is typically constructed via pyridine hydrogenation, leveraging late and first-row transition metal catalysts. Heterogeneous cobalt catalysts supported on titanium nanoparticles enable acid-free hydrogenation of pyridine derivatives under aqueous conditions, achieving near-quantitative yields of 4,4-difluoropiperidine precursors. This method exhibits exceptional chemoselectivity, preserving sensitive functional groups like amines during the pentylamine side-chain installation [1] [2].
Ruthenium-based systems further enhance diastereoselectivity for cis-configured difluoropiperidines. Under optimized conditions (H₂, 50–100 bar; 80–100°C), Ru catalysts facilitate axial fluorine orientation in >20:1 dr, critical for bioactive conformations. Complementary work demonstrates nickel silicide catalysts achieve comparable efficiency at reduced cost, though with narrower substrate tolerance [1]. Palladium-catalyzed hydrogenation uniquely enables piperidinone intermediates when water is introduced, allowing downstream functionalization without isolation [1].
Table 1: Performance of Hydrogenation Catalysts for 4,4-Difluoropiperidine Synthesis
Catalyst | Conditions | Yield (%) | Selectivity | Limitations |
---|---|---|---|---|
Co/Ti-Melamine | H₂ (20 bar), H₂O, 100°C | 95–98 | Chemoselective | Acid-sensitive groups incompatible |
Ru Heterogeneous | H₂ (50–100 bar), 80°C | 90 | cis-Selective (>20:1 dr) | High pressure required |
Ni Silicide | H₂ (30 bar), THF, 90°C | 88 | Moderate functional group tolerance | Limited to electron-deficient pyridines |
Pd/C | H₂ (1 atm), EtOAc, rt | 85 | Tolerates aryl halides | Over-reduction risk |
Rhodium(I)-pinacol borane systems overcome moisture sensitivity in fluoropyridine reductions, though substrates with hydroxy or ester groups remain challenging. Recent advances in asymmetric hydrogenation using iridium(I) complexes with chiral P,N-ligands enable enantioselective synthesis of 2-substituted-4,4-difluoropiperidines—key for chiral amine applications [1] [4].
While direct fluorination of the piperidine core remains less explored for this target, stereoselective fluorination strategies inform precursor synthesis. N-Fluorosulfonamide (NFSI) with Jørgensen’s catalyst (tert-leucine-derived imidazolidinone) enables α-fluorination of aldehyde precursors to fluorinated piperidines. For 4,4-difluoro systems, sequential electrophilic fluorination using Selectfluor® or NFSI on N-protected piperidinones proves effective, though diastereocontrol varies significantly with substrate geometry [6].
Organocatalytic fluorination typically delivers moderate yields (50–70%) but high enantioselectivity (>90% ee) for monoflorinated intermediates. Difluorination requires racemic catalysts to avoid product mixtures, as enantiopure catalysts induce epimerization [6]. Alternative routes involve deoxyfluorination of piperidin-4-ones using DAST or Deoxo-Fluor®, yielding 4,4-difluoropiperidines in one step. This method efficiently installs the gem-difluoro motif prior to pentylamine side-chain attachment [2]:
DAST-Mediated Fluorination: Piperidin-4-one + 2.2 eq DAST → 4,4-Difluoropiperidine (70–75% yield)
Recent innovations leverage photoredox catalysis for C–H fluorination, though applicability to 4,4-difluoropiperidines is nascent. Limitations include competing over-fluorination and the need for directing groups to achieve positional selectivity [10].
Tandem Suzuki–Miyaura coupling/hydrogenation sequences enable efficient assembly of 5-(4,4-Difluoro-piperidin-1-yl)-pentylamine from halogenated precursors. Palladium-catalyzed coupling of 1-(5-bromopentyl)-4,4-difluoropiperidine with pinacol boranes installs aryl/heteroaryl groups on the pentyl chain, followed by in situ hydrogenation of the pyridine core using the same Pd/C catalyst. This avoids intermediate purification and enhances atom economy [1] [7].
Critical to success is substrate concentration control (0.1–0.3 M) to prevent catalyst poisoning by boron salts. Pd/C (10 wt%) with H₂ (5 bar) in ethanol accomplishes full conversion in 12 hours, as demonstrated in the synthesis of related compounds like donepezil intermediates [1]. For substrates with reducible groups, Raney Ni proves superior, enabling chemoselective pyridine reduction while preserving aryl halides or alkenes:
One-Pot Sequence: Step 1: Suzuki Coupling [4,4-Difluoro-1-(pent-4-enyl)piperidine] + ArB(OH)₂ → Biaryl intermediate Step 2: Hydrogenation Raney Ni, H₂ (3 bar) → 5-(4,4-Difluoro-piperidin-1-yl)-pentylamine derivative
Table 2: Comparison of Synthetic Methods for Key Intermediates
Method | Key Step | Overall Yield | Advantages |
---|---|---|---|
Pyridine Hydrogenation | Co/Ru/Ni-catalyzed reduction | 70–85% | Broad commercial catalyst availability |
DAST Fluorination | Late-stage C4 fluorination | 65–75% | Avoids pyridine intermediates |
Suzuki-Hydrogenation Tandem | One-pot C-C coupling/reduction | 60–78% | Modular side-chain diversification |
Copper(I) oxide facilitates C–N bond formation in pentylamine installation, coupling 5-aminopentyl halides with 4,4-difluoropiperidine under mild conditions (60°C, K₂CO₃). This complements transition-metal routes by avoiding noble metals [7].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7